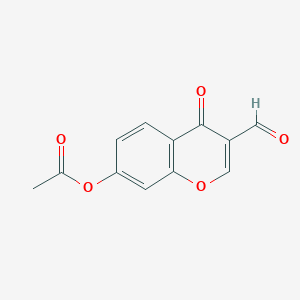

3-formyl-4-oxo-4H-chromen-7-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-formyl-4-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREHGEVVMNNOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356065 | |

| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-49-4 | |

| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-formyl-4-oxo-4H-chromen-7-yl acetate (CAS: 42059-49-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-formyl-4-oxo-4H-chromen-7-yl acetate, also known as 7-acetoxy-3-formylchromone, is a derivative of the versatile 3-formylchromone scaffold. While specific research on this particular derivative is limited, the broader class of 3-formylchromones has garnered significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, drawing upon data from closely related analogues. Experimental protocols for the synthesis and biological evaluation of 3-formylchromone derivatives are detailed, and available quantitative data are presented for comparative analysis. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound class and providing the necessary technical information for further investigation.

Chemical and Physical Properties

This compound is a small organic molecule with the following key identifiers:

| Property | Value |

| CAS Number | 42059-49-4 |

| Molecular Formula | C₁₂H₈O₅ |

| Molecular Weight | 232.19 g/mol |

| Alternate Name | 7-acetoxy-3-formylchromone |

| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O |

| InChI Key | FSMYWBQIMDSGQP-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound would typically start from a hydroxylated chromone precursor. A general synthetic approach involves the acetylation of a hydroxyl group at the 7-position of the chromone ring. The core 3-formylchromone scaffold can be synthesized via various methods, a common one being the Vilsmeier-Haack reaction.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: General Synthesis of 3-Formylchromones

This protocol is adapted from methodologies used for similar chromone derivatives.

-

Synthesis of 7-Hydroxy-4-oxo-4H-chromone:

-

To a solution of resorcinol in a suitable solvent (e.g., pyridine), slowly add acetic anhydride at a controlled temperature (e.g., 0-5°C).

-

The reaction mixture is then heated and stirred for several hours.

-

Upon completion, the mixture is poured into ice-water to precipitate the product.

-

The solid is filtered, washed, and can be recrystallized from a suitable solvent like ethanol.

-

-

Formylation to 7-Hydroxy-3-formyl-4-oxo-4H-chromone (Vilsmeier-Haack Reaction):

-

A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is prepared at low temperature to form the Vilsmeier reagent.

-

The synthesized 7-hydroxy-4-oxo-4H-chromone is then added to the Vilsmeier reagent.

-

The reaction mixture is heated and stirred.

-

After the reaction is complete, it is carefully quenched with ice-water and neutralized to precipitate the formylated product.

-

The product is collected by filtration, washed, and dried.

-

-

Acetylation to this compound:

-

The 7-hydroxy-3-formyl-4-oxo-4H-chromone is dissolved in a solvent like pyridine.

-

Acetic anhydride is added dropwise at a cool temperature.

-

The mixture is stirred at room temperature for an extended period (e.g., 24 hours).

-

The final product is isolated by precipitation in ice-water, followed by filtration, washing, and drying.

-

Biological Activities and Potential Applications

The 3-formylchromone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of an electron-withdrawing formyl group at the C-3 position makes these molecules potential Michael acceptors, which can contribute to their biological effects.

Cytotoxic Activity

A study by Kawase et al. (2007) investigated the cytotoxic activity of various 3-formylchromone derivatives against human tumor cell lines and normal human cells. While this compound was not explicitly tested, the data for related compounds provide valuable insights into the structure-activity relationship.

Table 1: Cytotoxic Activity of Selected 3-Formylchromone Derivatives

| Compound | R¹ | R² | R³ | CC₅₀ (μM) vs. HSC-2 (Oral Squamous Carcinoma) |

| FC1 | H | H | H | 89 |

| FC2 | CH₃ | H | H | 47 |

| FC3 | OCH₃ | H | H | 42 |

| FC6 | F | H | H | 35 |

| FC7 | Cl | H | H | 29 |

| FC8 | Br | H | H | 48 |

| FC9 | Cl | CH₃ | H | 28 |

| FC10 | Cl | H | Cl | 42 |

CC₅₀: 50% cytotoxic concentration

The data suggests that substitutions on the chromone ring significantly influence cytotoxic activity.

Anti-Inflammatory Activity

Several 3-formylchromone derivatives have been reported to possess anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of inflammatory mediators.

Other Potential Activities

Derivatives of the 3-formylchromone scaffold have also been investigated for:

-

Anti-Helicobacter pylori activity

-

Urease inhibition

-

Antiviral activity

-

Antifungal activity

Experimental Protocols for Biological Assays

The following are generalized protocols based on the study by Kawase et al. (2007) for the evaluation of 3-formylchromone derivatives.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human tumor cell lines (e.g., HSC-2, HL-60) and normal human cells (e.g., HGF) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these dilutions for 48 hours.

-

MTT Staining: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Caption: Workflow for the MTT-based cytotoxicity assay.

Urease Inhibition Assay

-

Reaction Mixture: A reaction mixture containing urease solution and the test compound at various concentrations is prepared in a phosphate buffer.

-

Incubation: The mixture is pre-incubated at a specific temperature (e.g., 37°C).

-

Substrate Addition: A solution of urea is added to start the enzymatic reaction.

-

Ammonia Quantification: The amount of ammonia produced is determined using a suitable method, such as the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 625 nm).

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Potential Mechanism of Action

The α,β-unsaturated aldehyde (the formyl group at C-3 conjugated to the C-2/C-3 double bond) in the 3-formylchromone core makes it a potential Michael acceptor. This reactivity allows it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function, which may underlie the observed biological effects.

Caption: Proposed Michael addition mechanism of 3-formylchromones.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is not extensively available, the research on related 3-formylchromone derivatives provides a strong rationale for its investigation as a potential cytotoxic, anti-inflammatory, or antimicrobial agent. The synthetic routes are accessible, and established protocols for biological evaluation are available. This technical guide consolidates the existing knowledge on the 3-formylchromone scaffold and provides a framework for future research into the specific properties and applications of this compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

Synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-formyl-4-oxo-4H-chromen-7-yl acetate, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with a suitably substituted 2-hydroxyacetophenone. The core of this synthesis involves the Vilsmeier-Haack reaction to construct the 3-formylchromone scaffold, followed by the acetylation of the hydroxyl group at the 7-position.

The most logical and commonly employed synthetic route is outlined below:

-

Step 1: Vilsmeier-Haack Reaction. The synthesis initiates with the formylation of 2,4-dihydroxyacetophenone using the Vilsmeier reagent, which is prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction leads to the formation of 7-hydroxy-3-formyl-4-oxo-4H-chromene.[1][2][3]

-

Step 2: Acetylation. The subsequent step involves the acetylation of the hydroxyl group at the 7-position of the chromone ring using acetic anhydride in the presence of a base catalyst, such as pyridine, to yield the final product, this compound.[4][5]

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-3-formyl-4-oxo-4H-chromene

Materials:

-

2,4-dihydroxyacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Crushed ice

-

Sodium hydroxide (NaOH) solution (10%)

-

Hydrochloric acid (HCl) (dilute)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, N,N-dimethylformamide (0.25 mol) is taken and cooled in an ice-salt bath to 0-5 °C.

-

Phosphorus oxychloride (0.08 mol) is added dropwise to the cooled DMF with constant stirring over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C. The mixture is stirred for an additional 30 minutes to form the Vilsmeier reagent.

-

2,4-dihydroxyacetophenone (0.05 mol) is then added portion-wise to the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to 60-70 °C on a water bath for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into crushed ice with vigorous stirring.

-

The resulting solution is neutralized with a 10% sodium hydroxide solution to a pH of 6-7.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford pure 7-hydroxy-3-formyl-4-oxo-4H-chromene.

Step 2: Synthesis of this compound

Materials:

-

7-hydroxy-3-formyl-4-oxo-4H-chromene

-

Acetic anhydride

-

Pyridine

-

Ice-cold water

-

Ethanol

Procedure:

-

A mixture of 7-hydroxy-3-formyl-4-oxo-4H-chromene (0.01 mol) and acetic anhydride (0.03 mol) is taken in a round-bottom flask.

-

Pyridine (2-3 drops) is added as a catalyst.

-

The reaction mixture is heated on a water bath at 80-90 °C for 2-3 hours with occasional shaking.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.

-

The solid product that separates out is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield pure this compound.[4][5]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |

| 7-hydroxy-3-formyl-4-oxo-4H-chromene | C₁₀H₆O₄ | 190.15 | 75-85 | 268-270[1] |

| This compound | C₁₂H₈O₅ | 232.19 | 80-90 | Not available |

Visualizations

Synthetic Pathway

References

"3-formyl-4-oxo-4H-chromen-7-yl acetate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-formyl-4-oxo-4H-chromen-7-yl acetate, a member of the chromone class of compounds. Chromones are a group of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₈O₅ |

| Molecular Weight | 232.19 g/mol |

| Alternate Name | 7-acetoxy-3-formylchromone[1] |

| CAS Number | 42059-49-4[1] |

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-3-formylchromone

The initial step involves the formylation of a substituted 2-hydroxyacetophenone, in this case, 2,4-dihydroxyacetophenone, via the Vilsmeier-Haack reaction. This reaction introduces the formyl group at the 3-position of the chromone ring.

Materials:

-

2,4-dihydroxyacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask cooled in an ice-water bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with constant stirring to form the Vilsmeier reagent.

-

To this mixture, add 2,4-dihydroxyacetophenone portion-wise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 50-60°C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, carefully pour the mixture into ice-cold water to decompose the excess Vilsmeier reagent.

-

The precipitated solid, 7-hydroxy-3-formylchromone, is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound

The second step is the acetylation of the hydroxyl group at the 7-position of the chromone ring.

Materials:

-

7-hydroxy-3-formylchromone (from Step 1)

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Ice-cold water

Procedure:

-

Dissolve the 7-hydroxy-3-formylchromone in pyridine in a flask.

-

Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product, this compound, by filtration.

-

Wash the product with water to remove any remaining pyridine and acetic acid.

-

Dry the final compound. Further purification can be performed by recrystallization if necessary.

Biological Activity and Drug Development Potential

While the specific biological activities of this compound have not been extensively reported, the broader class of 3-formylchromones has demonstrated a wide range of pharmacological effects, making this compound a person of interest for further investigation.

Derivatives of 3-formylchromone are known to serve as important intermediates in the synthesis of various bioactive molecules and have been explored for their potential in developing new drugs for inflammatory diseases and cancer[2]. The 3-formyl group is a versatile functional group that allows for diverse chemical modifications, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Research has shown that some 3-formylchromone derivatives exhibit potent anti-inflammatory properties[1]. Furthermore, certain substituted 3-formylchromones have been identified as inhibitors of human DNA topoisomerase IIα, a key enzyme in cancer proliferation[3]. The biological activities of some derivatives have been examined, revealing potential cytotoxic effects against tumor cell lines[4]. These findings suggest that this compound could be a valuable scaffold in the discovery of novel therapeutic agents.

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 3-formyl-4-oxo-4H-chromen-7-yl acetate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 3-formyl-4-oxo-4H-chromen-7-yl acetate, also known as 7-acetoxy-3-formylchromone. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the chromone scaffold in biologically active molecules. This document is intended to serve as a core reference for scientists working with this and related compounds.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.40 | s | 1H | -CHO |

| 8.56 | s | 1H | H-2 |

| 8.21 | d, J=8.4 Hz | 1H | H-5 |

| 7.35 | d, J=2.2 Hz | 1H | H-8 |

| 7.20 | dd, J=8.4, 2.2 Hz | 1H | H-6 |

| 2.38 | s | 3H | -OCOCH₃ |

Note: Further NMR data, including ¹³C NMR, and mass spectrometry data have been collected in academic research but are not publicly available in the searched literature.[2]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Detailed experimental data for IR and MS analysis of this compound were not available in the public domain at the time of this review.

Experimental Protocols

The following section details the synthetic procedure for this compound.

Synthesis of this compound[2]

This synthesis is achieved through a Vilsmeier-Haack reaction.

Materials:

-

7-acetoxy-4-oxo-4H-chromene

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Water

Procedure:

-

A solution of 7-acetoxy-4-oxo-4H-chromene (1 equivalent) in DMF is prepared and cooled to -78 °C under a nitrogen atmosphere.

-

Phosphorus oxychloride (3 equivalents) is added dropwise to the cooled solution.

-

The resulting mixture is allowed to warm to room temperature and is stirred for 24 hours.

-

Water is then added to the reaction mixture, leading to the formation of a suspension.

-

The suspension is filtered to isolate the crude product, this compound.

This procedure resulted in a 54.3% yield of a yellow solid with a melting point of 168-170 °C.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

Caption: Synthetic pathway for this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

"3-formyl-4-oxo-4H-chromen-7-yl acetate" solubility in different solvents

An In-depth Technical Guide to the Solubility of 3-formyl-4-oxo-4H-chromen-7-yl acetate

This technical guide provides a comprehensive overview of the predicted solubility of this compound (CAS 42059-49-4), also known as 7-acetoxy-3-formylchromone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data for structurally similar chromone derivatives to predict its solubility profile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Compound Profile

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | 7-acetoxy-3-formylchromone | [1] |

| CAS Number | 42059-49-4 | [1] |

| Molecular Formula | C₁₂H₈O₅ | [1] |

| Molecular Weight | 232.19 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature. | [2] |

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity and the polarity of the solvent, following the "like dissolves like" principle.[3] The structure of this compound, which includes a polar chromone core, a formyl group, and an acetate group, suggests a moderate overall polarity. The presence of electronegative oxygen atoms allows for potential hydrogen bonding with protic solvents.

Based on these structural features and the general solubility characteristics of chromone derivatives, the following solubility profile is predicted.[2] It is important to note that these are predictions and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The presence of polar functional groups may allow for some interaction with water, but the larger, relatively non-polar aromatic structure will likely limit solubility. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and its alkyl chain provides some non-polar character, making it a good solvent for moderately polar compounds. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that can effectively solvate polar solutes without hydrogen bond donation. Chromen-4-one is known to be soluble in acetone.[2] |

| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | The aromatic rings and the overall molecular structure will have some affinity for nonpolar solvents. |

| Chloroform | Nonpolar | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds. Chromen-4-one is generally soluble in chloroform.[2] |

| Diethyl Ether | Nonpolar | Sparingly Soluble | The polarity of diethyl ether is lower than that of other organic solvents, which may limit its ability to dissolve the compound. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate a moderately polar compound like this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is effective at dissolving many organic solids. |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of an organic compound like this compound.[3][4][5]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane, DMSO)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Heating block or water bath (optional)

Procedure:

-

Qualitative Solubility Assessment:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a test tube.

-

Add a small volume (e.g., 0.1 mL) of the chosen solvent.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually observe if the solid dissolves completely.

-

If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL) with agitation after each addition, up to a total volume of 1 mL.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Solubility Determination (Saturated Solution Method):

-

Add an excess amount of the compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Determine the concentration of the compound in the filtered solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

The solubility is then expressed in units such as mg/mL or mol/L.

-

Factors Influencing Solubility:

-

Temperature: The solubility of most solids increases with temperature.[2] It is crucial to control and report the temperature at which solubility is determined.

-

pH: For compounds with acidic or basic functional groups, the pH of the aqueous solution can significantly impact solubility. While this compound does not have strongly acidic or basic groups, hydrolysis of the ester group under strongly acidic or basic conditions could occur, affecting the measurement.

-

Purity of the Compound: Impurities can affect the measured solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a novel organic compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the likely solubility characteristics of this compound and a practical framework for its experimental determination. Researchers are encouraged to use this information as a starting point for their investigations.

References

An In-depth Technical Guide on the Stability and Storage of 3-formyl-4-oxo-4H-chromen-7-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 3-formyl-4-oxo-4H-chromen-7-yl acetate (CAS 42059-49-4). Due to the limited availability of direct stability studies on this specific compound, this document combines reported data with inferred knowledge based on the chemical properties of its constituent functional groups: a chromone core, an aldehyde, and an acetate ester. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's characteristics to ensure its proper handling, storage, and use in experimental settings.

Physicochemical Properties

This compound is a yellow solid organic compound.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42059-49-4 | Inferred from supplier data |

| Molecular Formula | C₁₂H₈O₅ | Inferred from supplier data |

| Molecular Weight | 232.19 g/mol | Inferred from supplier data |

| Appearance | Yellow solid | [1][2] |

| Melting Point | 168–170 °C | [1][2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.40 (s, 1H), 8.56 (s, 1H), 8.34 (d, J = 8.7 Hz, 1H), 7.40 (d, J = 1.9 Hz, 1H), 7.27 (d, J = 2.0 Hz, 1H) | [2] |

Stability Profile and Degradation Pathways

2.1. Hydrolytic Stability

The presence of an acetate ester group suggests susceptibility to hydrolysis, particularly under acidic or basic conditions, to yield 7-hydroxy-3-formyl-4H-chromen-4-one and acetic acid. The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

2.2. Photostability

Chromone derivatives and aldehydes can be sensitive to light. Photodegradation may occur through various mechanisms, including photo-oxidation and rearrangement reactions. It is crucial to protect the compound from prolonged exposure to light, especially UV radiation.

2.3. Thermal Stability

The reported melting point of 168–170 °C suggests good thermal stability at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The degradation at high temperatures could involve complex fragmentation of the chromone ring and loss of the formyl and acetate groups.

Table 2: Inferred Stability of this compound

| Condition | Inferred Stability | Potential Degradation Products |

| Aqueous, pH < 7 | Moderate; hydrolysis may occur over time. | 7-hydroxy-3-formyl-4H-chromen-4-one, Acetic Acid |

| Aqueous, pH > 7 | Low; hydrolysis is likely accelerated. | 7-hydroxy-3-formyl-4H-chromen-4-one, Acetic Acid |

| Light Exposure (UV) | Low to Moderate; photodegradation is possible. | Complex mixture of photo-oxidation and rearrangement products. |

| Elevated Temperature | Stable at ambient temperatures; degradation above melting point. | Fragmentation products of the chromone core, CO, CO₂. |

| Oxidizing Agents | Low; the aldehyde group is susceptible to oxidation. | 3-carboxy-4-oxo-4H-chromen-7-yl acetate |

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended to maintain the integrity of this compound:

-

Temperature: For long-term storage, it is advisable to store the compound in a cool and dry place. While one study mentions storage at -80°C for biological samples containing the compound, for the pure compound, storage at 2-8°C is a common recommendation for related compounds. For routine laboratory use, storage at room temperature in a desiccator may be sufficient for short periods.

-

Light: The compound should be protected from light. Store in an amber vial or a light-blocking container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the aldehyde group, especially for long-term storage.

-

Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis of the acetate ester. A desiccator is recommended.

Experimental Protocols for Stability Assessment

The following are detailed methodologies that can be adapted to assess the stability of this compound.

4.1. Protocol for Assessing Hydrolytic Stability

-

Solution Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Buffer Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C) in the dark.

-

Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH and temperature.

4.2. Protocol for Assessing Photostability

This protocol is adapted from general guidelines for photostability testing.

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., a petri dish).

-

Solution State: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or other UV-transparent container.

-

-

Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls.

-

Light Exposure: Expose the samples to a light source that provides both visible and UV output (e.g., a xenon lamp or a combination of fluorescent and UV lamps). The light exposure should be controlled and measured.

-

Sampling: At various time points, take samples of both the exposed and dark control samples.

-

Analysis: Analyze the samples using HPLC or UV-Vis spectrophotometry to determine the extent of degradation.

-

Data Analysis: Compare the degradation of the light-exposed sample to the dark control to assess the specific effect of light.

Visualizations

5.1. Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound via hydrolysis.

Caption: Plausible hydrolysis pathway of the target compound.

5.2. Experimental Workflow for Stability Testing

The diagram below outlines a general experimental workflow for assessing the stability of a chemical compound.

References

Potential Biological Activities of 3-formyl-4-oxo-4H-chromen-7-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, a class of benzopyran-4-one derivatives, are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a formyl group at the 3-position of the chromone ring creates a reactive α,β-unsaturated aldehyde system, which can readily interact with biological nucleophiles, suggesting a potential for diverse pharmacological effects. This technical guide explores the prospective biological activities of "3-formyl-4-oxo-4H-chromen-7-yl acetate" by summarizing the known activities of closely related 3-formylchromones.

Potential Biological Activities

Based on the available literature for analogous compounds, "this compound" is predicted to exhibit the following biological activities:

-

Cytotoxicity against Tumor Cells: The 3-formylchromone core is associated with significant cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: Derivatives of this scaffold have shown activity against both bacteria and fungi.

-

Enzyme Inhibition: The electrophilic nature of the 3-formyl group suggests potential for enzyme inhibition, particularly those with nucleophilic residues in their active sites.

Quantitative Data on Related 3-Formylchromone Derivatives

The following tables summarize the quantitative biological activity data for a series of 3-formylchromone derivatives, providing a basis for predicting the potential efficacy of "this compound".

Cytotoxicity Data

The cytotoxic activity of various 3-formylchromone derivatives against human tumor cell lines and normal human cells has been evaluated. The 50% cytotoxic concentration (CC50) is a measure of the compound's potency in killing cells.

| Compound | R1 | R2 | R3 | CC50 (µg/mL) vs. HSC-2 (Human Oral Squamous Carcinoma) | CC50 (µg/mL) vs. HGF (Human Gingival Fibroblast) |

| 3-formylchromone | H | H | H | 15.3 | >100 |

| 6-methyl-3-formylchromone | CH3 | H | H | 12.5 | >100 |

| 6-chloro-3-formylchromone | Cl | H | H | 8.9 | 52.5 |

| 6-bromo-3-formylchromone | Br | H | H | 10.2 | 68.4 |

| 6,8-dichloro-3-formylchromone | Cl | Cl | H | 11.8 | 45.2 |

| 6,8-dibromo-3-formylchromone | Br | Br | H | 14.2 | 38.9 |

Data extracted from studies on related 3-formylchromone derivatives.

Anti-Helicobacter pylori Activity

The antimicrobial activity of 3-formylchromone derivatives against Helicobacter pylori has been investigated, indicating their potential as antibacterial agents.

| Compound | R1 | R2 | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 3-formylchromone | H | H | 25 |

| 6-chloro-3-formylchromone | Cl | H | 12.5 |

| 6,8-dichloro-3-formylchromone | Cl | Cl | 6.25 |

| Metronidazole (Control) | - | - | 3.13 |

Data extracted from studies on related 3-formylchromone derivatives.

Urease Inhibition

The inhibitory effect of 3-formylchromones on jack bean urease suggests a potential mechanism for their anti-H. pylori activity.

| Compound | R1 | R2 | 50% Inhibitory Concentration (IC50) (µg/mL) |

| 3-formylchromone | H | H | 58 |

| 6,8-dichloro-3-formylchromone | Cl | Cl | 15 |

| 6,8-dibromo-3-formylchromone | Br | Br | 12 |

| Acetohydroxamic acid (Control) | - | - | 18 |

Data extracted from studies on related 3-formylchromone derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 3-formylchromone derivatives. These protocols can be adapted for testing the biological activity of "this compound".

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human tumor cell lines (e.g., HSC-2) and normal human cells (e.g., HGF)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound dissolved in DMSO (final DMSO concentration <0.1%) and incubate for another 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control.

A Technical Guide to 3-formyl-4-oxo-4H-chromen-7-yl acetate: Synthesis, Biological Implications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, a class of benzopyran-4-one derivatives, are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Within this class, 3-formylchromones have emerged as particularly interesting due to their versatile reactivity and potential as therapeutic agents. This technical guide provides a comprehensive review of the available scientific literature on a specific derivative, 3-formyl-4-oxo-4H-chromen-7-yl acetate , also known as 7-acetoxy-3-formylchromone . While research on this exact molecule is limited, this document will detail its synthesis, explore the biological activities of its close analogs, and discuss potential mechanisms of action, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42059-49-4 | [1] |

| Molecular Formula | C₁₂H₈O₅ | [1] |

| Molecular Weight | 232.19 g/mol | [1] |

| Alternate Name | 7-acetoxy-3-formylchromone | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process involving the Vilsmeier-Haack formylation of a substituted acetophenone to form the 3-formylchromone core, followed by acetylation.

Step 1: Synthesis of 7-hydroxy-3-formyl-4-oxo-4H-chromene (Precursor)

The key precursor, 7-hydroxy-3-formyl-4-oxo-4H-chromene, is synthesized from 2,4-dihydroxyacetophenone via the Vilsmeier-Haack reaction.

Experimental Protocol:

-

Materials: 2,4-dihydroxyacetophenone, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Ice, and Ethanol.

-

Procedure:

-

In a flask, cool dimethylformamide (DMF) in an ice-water bath.

-

To the cooled DMF, add 2,4-dihydroxyacetophenone with vigorous stirring.

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture.

-

Allow the resulting thick mass to stand at room temperature overnight.

-

Decompose the reaction mixture by carefully pouring it into cold water.

-

The solid product that precipitates is collected by filtration.

-

Recrystallize the crude solid from ethanol to yield pure 7-hydroxy-3-formyl-4-oxo-4H-chromene.

-

A study reported a yield of 80% for the synthesis of 7-hydroxy-3-formylchromone using this method.[2]

Step 2: Acetylation of 7-hydroxy-3-formyl-4-oxo-4H-chromene

The final step is the acetylation of the hydroxyl group at the 7-position. While a specific protocol for this exact substrate is not detailed in the reviewed literature, a general and reliable method for the acetylation of phenolic hydroxyl groups is provided below.

Experimental Protocol:

-

Materials: 7-hydroxy-3-formyl-4-oxo-4H-chromene, Acetic anhydride, Anhydrous pyridine, Ice-water.

-

Procedure:

-

Dissolve 7-hydroxy-3-formyl-4-oxo-4H-chromene in anhydrous pyridine.

-

Slowly add acetic anhydride to the solution with stirring, maintaining a cool temperature (e.g., using an ice bath).

-

Stir the reaction mixture at room temperature for several hours (the reaction can be monitored by thin-layer chromatography).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

-

The following diagram illustrates the synthetic workflow:

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-Formylchromone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 3-formylchromone and its derivatives. It details the seminal synthetic methodologies, with a focus on the Vilsmeier-Haack reaction, and presents quantitative data on reaction yields and biological activities in structured tables. The guide elucidates the role of these compounds as versatile intermediates in heterocyclic synthesis and explores their diverse applications, particularly in medicinal chemistry as anti-inflammatory and anti-cancer agents. Detailed experimental protocols for key synthetic procedures are provided, alongside visualizations of reaction mechanisms and relevant biological signaling pathways using the DOT language. This document serves as an in-depth resource for researchers and professionals engaged in organic synthesis and drug discovery.

Discovery and Historical Context

The story of 3-formylchromone (also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde) begins in the early 1970s. Prior to this, the chromone scaffold was already a subject of significant interest due to the prevalence of chromone-containing compounds in nature, such as flavonoids, and their associated biological activities. However, the introduction of a reactive formyl group at the 3-position of the chromone ring system was a pivotal development that unlocked a vast potential for synthetic diversification and the exploration of novel pharmacological properties.

The first convenient synthesis of 3-formylchromone was reported by Nohara, Umetani, and Sanno in 1973. Their work, published in Tetrahedron Letters, described a one-step synthesis from 2-hydroxyacetophenones using the Vilsmeier-Haack reaction, a method that remains the most widely employed for the preparation of these compounds to this day.[1][2] This discovery was significant as it provided a straightforward and efficient route to a highly versatile intermediate. The electron-withdrawing nature of the formyl group, coupled with the inherent reactivity of the chromone nucleus, makes 3-formylchromone a valuable precursor for the synthesis of a wide array of heterocyclic compounds.

Following its discovery, the chemistry of 3-formylchromone and its derivatives has been extensively explored. Researchers have developed numerous synthetic transformations of the formyl group and have investigated the reactivity of the pyrone ring, leading to the creation of a diverse library of novel molecules with a broad spectrum of biological activities. These activities include anti-inflammatory, anti-cancer, antimicrobial, and even anti-diabetic properties.[3]

Synthetic Methodologies

The synthesis of 3-formylchromone derivatives is predominantly achieved through the Vilsmeier-Haack reaction. This method offers high efficiency, good to excellent yields (often in the range of 80-90%), and is applicable to a wide variety of substituted 2-hydroxyacetophenones.[1]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] The reaction with 2-hydroxyacetophenones proceeds via a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the 3-formylchromone product.[1]

References

Methodological & Application

Vilsmeier-Haack Synthesis of 3-Formylchromones from 7-Hydroxychromones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-formylchromones from 7-hydroxychromones via the Vilsmeier-Haack reaction. This method offers an efficient pathway to valuable building blocks for the development of novel therapeutic agents.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile formylation method for electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate.[1] In the context of chromone chemistry, this reaction provides a direct and efficient one-step synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones, which are the precursors to chromones.[1]

3-Formylchromones, and specifically their 7-hydroxy derivatives, are of significant interest to medicinal chemists. The chromone scaffold itself is a privileged structure found in many natural products and exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The introduction of a formyl group at the 3-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of chromone derivatives with potential therapeutic applications. These derivatives have shown promise as antimicrobial, anti-inflammatory, and even potential anti-diabetic and anti-cancer agents.

Data Presentation

The Vilsmeier-Haack reaction has been successfully applied to various substituted 7-hydroxychromones, generally providing good to excellent yields. The following table summarizes the available quantitative data for the synthesis of 3-formyl-7-hydroxychromone and its derivatives.

| Starting Material | Product | Yield (%) | Reference |

| 7-Hydroxychromone | 7-Hydroxy-3-formylchromone | 80 | [2] |

| 7-Hydroxy-8-bromochromone | 7-Hydroxy-8-bromo-3-formylchromone | 74 | [2] |

Note: The starting 7-hydroxychromones are typically synthesized from the corresponding 2,4-dihydroxyacetophenones.

Experimental Protocols

This section provides a detailed methodology for the Vilsmeier-Haack synthesis of 3-formyl-7-hydroxychromones. The protocol is adapted from established procedures for the formylation of substituted 2-hydroxyacetophenones.[2]

Materials and Reagents:

-

Substituted 7-hydroxychromone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 molar equivalents). Cool the flask in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (POCl₃, 1.2 molar equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add the substituted 7-hydroxychromone (1.0 molar equivalent) portion-wise while stirring vigorously.

-

Reaction Work-up: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The solid product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Dry the solid product. For further purification, recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formyl-7-hydroxychromone.

-

Characterization: Characterize the final product using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

References

Application Notes and Protocols: Derivatization of 3-formyl-4-oxo-4H-chromen-7-yl acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization reactions targeting the formyl group of 3-formyl-4-oxo-4H-chromen-7-yl acetate. This versatile building block is a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] The electrophilic nature of the formyl carbon, along with the electron-deficient centers at C-2 and C-4 of the chromone ring, makes this molecule highly susceptible to nucleophilic attack, enabling diverse chemical transformations.[1][3][4]

Overview of Reactivity

The chemical reactivity of the formyl group in 3-formylchromones is a cornerstone of their synthetic utility.[1] These compounds readily undergo condensation reactions with a variety of carbon and nitrogen nucleophiles.[3][5][6] The presence of the acetoxy group at the 7-position can modulate the reactivity of the formyl group through electronic effects.

Key Reaction Types:

-

Condensation Reactions: The most common derivatization method, including Knoevenagel, Claisen-Schmidt, and Schiff base formations.

-

Oxidation: Conversion of the formyl group to a carboxylic acid.

-

Reduction: Transformation of the formyl group to a hydroxymethyl group.

-

Cycloaddition and Ring Transformation Reactions: Leading to the formation of fused heterocyclic systems.[3]

Caption: Logical overview of derivatization pathways for the formyl group.

Condensation Reactions

Condensation reactions are a primary method for elaborating the 3-formylchromone scaffold. These reactions are typically straightforward and lead to a diverse range of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the formyl group with active methylene compounds in the presence of a basic catalyst.[7][8] This reaction is widely used to synthesize 3-vinylchromones, which are valuable intermediates and possess biological activities.[9]

General Reaction Scheme:

This compound + Active Methylene Compound → 3-(2-Substituted-vinyl)-4-oxo-4H-chromen-7-yl acetate

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

This compound (1 mmol)

-

Malononitrile (1.1 mmol)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Ethanol (10 mL)

-

-

Procedure:

-

Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

-

Caption: Experimental workflow for Knoevenagel condensation.

Schiff Base Formation

The reaction of 3-formylchromones with primary amines yields Schiff bases (imines). These derivatives are important intermediates for the synthesis of various heterocyclic compounds and have shown a range of biological activities.[10]

General Reaction Scheme:

This compound + R-NH₂ → 3-((R-imino)methyl)-4-oxo-4H-chromen-7-yl acetate

Experimental Protocol: Synthesis of a Schiff Base with Aniline

-

Materials:

-

This compound (1 mmol)

-

Aniline (1 mmol)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (15 mL)

-

-

Procedure:

-

To a solution of this compound in ethanol, add aniline.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

The resulting solid product is filtered, washed with ethanol, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

-

Oxidation to Carboxylic Acid

The formyl group can be oxidized to a carboxylic acid, yielding 4-oxo-4H-chromene-3-carboxylic acid derivatives. These compounds are important intermediates for the synthesis of more complex molecules.[11]

General Reaction Scheme:

This compound + [O] → 7-acetoxy-4-oxo-4H-chromene-3-carboxylic acid

Experimental Protocol: Oxidation using Jones Reagent

-

Materials:

-

This compound (1 mmol)

-

Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)

-

Acetone (20 mL)

-

-

Procedure:

-

Dissolve this compound in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the excess oxidant by adding a small amount of isopropanol until the green color persists.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes typical yields for various derivatization reactions of 3-formylchromones, which can be expected to be similar for this compound.

| Reaction Type | Reagent | Product Type | Typical Yield (%) | Reference |

| Knoevenagel Condensation | Malonic acid | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid | High | [12] |

| Knoevenagel Condensation | Diethyl malonate | Ethyl E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate | High | [12] |

| Knoevenagel Condensation | Cyanoacetic acid | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile | 56-74 | [12] |

| Knoevenagel Condensation | 3-Methylisoxazol-5(4H)-one | Knoevenagel product | 81-89 | [12] |

| Claisen-Schmidt Condensation | Substituted acetophenones | Chalcone analogues | Good | [9] |

| Schiff Base Formation | Primary amines | Imines | Generally high | [10] |

| Oxidation | Jones Reagent | Carboxylic acid | Good | [11] |

Biological Significance of Derivatives

Derivatives of 3-formylchromone are a well-established class of compounds with a broad spectrum of biological activities. The derivatization of the formyl group is a key strategy in the development of novel therapeutic agents.

Caption: Biological activities of 3-formylchromone derivatives.

-

Anti-inflammatory Activity: Many derivatives of 3-formylchromone have shown promising anti-inflammatory properties.[10]

-

Anticancer Activity: Chromone-based compounds are extensively studied for their potential as anticancer agents.[2]

-

Antiallergic Properties: Certain acrylic acid and acrylonitrile derivatives of 3-formylchromone inhibit histamine secretion, suggesting their use in treating allergic diseases like bronchial asthma.[12]

-

Enzyme Inhibition: Some derivatives have been identified as inhibitors of enzymes such as xanthine oxidase.[10]

These application notes provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel compounds with potential applications in drug discovery and other scientific fields.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scispace.com [scispace.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: "3-formyl-4-oxo-4H-chromen-7-yl acetate" as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-formyl-4-oxo-4H-chromen-7-yl acetate as a key precursor in the synthesis of diverse heterocyclic scaffolds. This compound serves as a valuable building block for the generation of novel molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Introduction

Chromone derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of the 3-formyl group in this compound offers a reactive site for condensation and cyclization reactions, enabling the construction of various fused and substituted heterocyclic systems. The 7-acetoxy group can be readily hydrolyzed to the corresponding phenol, providing a handle for further functionalization or acting as a key pharmacophoric feature. This document outlines the synthesis of the precursor and its subsequent conversion into pyrazoles, isoxazoles, and pyrimidines, and discusses the potential biological relevance of the synthesized compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway and urease.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a two-step process starting from a substituted 2-hydroxyacetophenone. The key steps involve a Vilsmeier-Haack formylation followed by acetylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-dihydroxyacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Acetic anhydride

-

Pyridine

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Ice

Procedure:

Step 1: Vilsmeier-Haack Formylation to yield 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

-

Dissolve 2,4-dihydroxyacetophenone in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

The precipitated solid, 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration, washed with cold water, and dried.

Step 2: Acetylation to yield this compound

-

Suspend the dried 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde in acetic anhydride.

-

Add a catalytic amount of pyridine to the suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash it thoroughly with water, and dry it to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.

Synthesis of Heterocyclic Derivatives

The formyl group at the C-3 position of the chromone ring is the primary site of reactivity, readily undergoing condensation with various binucleophiles to form five- and six-membered heterocyclic rings.

Synthesis of Pyrazole Derivatives

The reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazole-substituted chromones.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Glacial acetic acid

-

Ice-cold water

Procedure:

-

Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 7-acetoxy-3-(1H-pyrazol-5-yl)-4H-chromen-4-one.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Hydrazine hydrate | Ethanol | 4-6 | Reflux | 85-95 |

| This compound | Phenylhydrazine | Glacial Acetic Acid | 5-7 | Reflux | 80-90 |

Table 1: Synthesis of Pyrazole Derivatives

Synthesis of Isoxazole Derivatives

Condensation with hydroxylamine hydrochloride in the presence of a base yields isoxazole-substituted chromones.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or Pyridine

-

Ethanol

-

Ice-cold water

Procedure:

-

To a solution of this compound in ethanol, add hydroxylamine hydrochloride and sodium acetate (or pyridine).

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 7-acetoxy-3-(isoxazol-5-yl)-4H-chromen-4-one.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Hydroxylamine HCl | Sodium Acetate | Ethanol | 6-8 | Reflux | 75-85 |

| This compound | Hydroxylamine HCl | Pyridine | Ethanol | 6-8 | Reflux | 70-80 |

Table 2: Synthesis of Isoxazole Derivatives

Synthesis of Pyrimidine Derivatives

The reaction with urea or thiourea in the presence of a catalyst can lead to the formation of pyrimidine-fused or substituted chromones.

Materials:

-

This compound

-

Urea

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve this compound and urea in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute sodium bicarbonate solution.

-

The precipitated product is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Urea | HCl | Ethanol | 8-10 | Reflux | 60-70 |

| This compound | Thiourea | HCl | Ethanol | 8-10 | Reflux | 65-75 |

Table 3: Synthesis of Pyrimidine Derivatives

Biological Relevance and Signaling Pathways

Heterocyclic compounds derived from this compound have shown promise as inhibitors of key biological targets, including the PI3K/Akt/mTOR signaling pathway and the enzyme urease.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its aberrant activation is a hallmark of many cancers. Chromone-based heterocycles have been identified as potential inhibitors of this pathway, often targeting the kinase activity of PI3K or mTOR.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease can reduce the survival of these bacteria in the acidic environment of the stomach. Chromone derivatives have been shown to inhibit urease activity.

Caption: Mechanism of urease inhibition by chromone derivatives.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a wide array of heterocyclic compounds. The straightforward and efficient protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the chromone scaffold. The potential of the resulting heterocycles to act as inhibitors of critical biological targets such as the PI3K/Akt/mTOR pathway and urease underscores their importance in modern drug discovery and development. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity for therapeutic applications.

Application Notes and Protocols for 3-formyl-4-oxo-4H-chromen-7-yl acetate in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific, published proteomics research protocols for the direct application of "3-formyl-4-oxo-4H-chromen-7-yl acetate". The following application notes and protocols are based on the established reactivity of aldehyde-containing chemical probes in proteomics and the known biological activities of the broader 3-formylchromone class of compounds. These protocols should be considered as a starting point for methodology development and will require optimization.

Introduction

This compound belongs to the chromone family, a class of heterocyclic compounds known for a wide range of biological activities.[1][2][3] While this specific molecule is not extensively documented in proteomics literature, its 3-formyl group presents a reactive aldehyde moiety. Aldehydes are known to be valuable reactive handles in chemical biology and proteomics for covalently labeling proteins and other biomolecules.[4][5] This reactivity can be harnessed for applications such as activity-based protein profiling (ABPP), target identification, and the characterization of protein post-translational modifications.[5][6]

The chromone scaffold itself has been investigated for various therapeutic properties, including anti-inflammatory and anticancer activities.[1][2][7][8] Therefore, this compound could potentially serve as a basis for developing chemical probes to investigate the molecular targets and mechanisms of action of chromone-based drugs.

Potential Applications in Proteomics

The aldehyde group on the chromone scaffold can be exploited for covalent ligation to nucleophilic amino acid residues on proteins, such as lysine or cysteine, forming a stable Schiff base or other covalent adducts. This principle allows for the design of several proteomics workflows.

Activity-Based Protein Profiling (ABPP)

If this compound is found to be an inhibitor of a particular class of enzymes (e.g., proteases, dehydrogenases), it could be used as a "warhead" in an activity-based probe. The probe would covalently bind to the active site of the target enzyme, allowing for its enrichment and identification from complex proteomes.[4][6]

Target Identification for Drug Discovery

For compounds with known biological activity, identifying their protein targets is a crucial step in drug development. A common strategy involves modifying the compound with a reporter tag (e.g., biotin or a clickable alkyne/azide group) to facilitate the isolation and subsequent identification of binding partners by mass spectrometry. The formyl group on this compound could potentially be used for this purpose, although direct modification of the compound with a tag would be required.

General Protocol for Protein Labeling with an Aldehyde-Reactive Probe

The following is a generalized protocol for labeling proteins in a cell lysate with a biotinylated aldehyde-reactive probe. This protocol is a template and would require significant optimization for "this compound" if a biotinylated version were synthesized.

Materials:

-

Cell lysate from the biological system of interest

-

Biotinylated aldehyde-reactive probe (e.g., a biotinylated hydroxylamine derivative)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Dithiothreitol (DTT) and Iodoacetamide (IAA) for disulfide bond reduction and alkylation

-

Trypsin (proteomics grade)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of detergents and salts)

-

Elution buffer (e.g., 8 M urea)

-

Mass spectrometer for protein identification

Experimental Workflow:

-

Protein Extraction: Prepare a cell lysate from your experimental model.

-

Probe Labeling: Incubate the cell lysate with the biotinylated aldehyde-reactive probe. The optimal concentration and incubation time will need to be determined empirically.

-

Protein Precipitation and Digestion: Precipitate the labeled proteins (e.g., with acetone) to remove excess probe. Resuspend the protein pellet, reduce disulfide bonds with DTT, and alkylate with IAA. Digest the proteins into peptides using trypsin.

-

Enrichment of Labeled Peptides: Incubate the peptide mixture with streptavidin-agarose beads to capture the biotin-labeled peptides.

-

Washing: Perform a series of stringent washes to remove non-specifically bound peptides.

-

Elution: Elute the captured peptides from the beads.

-

Mass Spectrometry Analysis: Analyze the eluted peptides by LC-MS/MS to identify the labeled proteins and the sites of modification.[5]

A generalized workflow for identifying protein targets of an aldehyde-containing probe is depicted below.

Caption: General workflow for target identification using an aldehyde-reactive probe.

Biological Activities of 3-Formylchromone Derivatives